HC Blue no. 6
CAS No.: 87291-23-4
Cat. No.: VC17143841
Molecular Formula: C11H18ClN3O4
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87291-23-4 |
|---|---|
| Molecular Formula | C11H18ClN3O4 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |
| Standard InChI Key | XSUKBLJKLXZDPN-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
HC Blue No. 6 is systematically named as 3-(Methyl(4-(methylamino)-3-nitrophenyl)amino)-1,2-propanediol hydrochloride. Its alternative designations include (±)-HC Blue No. 6 and Imexine FAE . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 93633-78-4 |
| Molecular Formula | C₁₁H₁₇N₃O₄·ClH |
| Unique Ingredient ID | N9Q9Y5I9F4 |
| SMILES Notation | c1(c(cc(cc1)N(C)CC(CO)O)N+[O-])NC.Cl |
| InChI Key | XSUKBLJKLXZDPN-UHFFFAOYSA-N |
The compound’s hydrochloride salt form enhances solubility, a critical feature for its integration into aqueous cosmetic formulations .
Molecular Architecture
The structure of HC Blue No. 6 comprises a nitro-substituted benzene ring linked to a methylamino group and a 2,3-dihydroxypropyl moiety. The presence of the nitro (-NO₂) group is characteristic of HC Blue dyes, contributing to their chromophoric properties and oxidative stability in hair dye applications . The hydrochloride counterion stabilizes the amine functional groups, ensuring compatibility with alkaline cosmetic matrices.
Physicochemical Properties
While explicit data on solubility, melting point, or partition coefficient (LogP) for HC Blue No. 6 are unavailable, inferences can be drawn from structurally related HC Blue compounds. For instance, HC Blue No. 1 (CAS 2784-94-3) exhibits a melting point of 101.5–104°C and solubility in ethanol and water . Similarly, HC Blue No. 12 demonstrates high water solubility (>200 g/L at pH 2.4) , suggesting that HC Blue No. 6 may share comparable solubility profiles due to its hydrophilic glycol and ionic hydrochloride components.
Synthesis and Industrial Production
The synthesis of HC Blue No. 6 likely involves nitration and alkylation steps common to aromatic amine derivatives. A plausible route includes:
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Nitration of 4-methylaminophenol to introduce the nitro group at the ortho position.
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Alkylation with 2,3-epoxypropane to form the 2,3-dihydroxypropyl side chain.
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Hydrochloride salt formation via reaction with hydrochloric acid .
Industrial production prioritizes purity to minimize contaminants such as nitrosamines, which are regulated in cosmetic ingredients due to carcinogenic potential .
Applications in Cosmetic Formulations
HC Blue No. 6 functions as a semi-permanent hair dye, depositing color onto the hair shaft without requiring oxidative developers. Its nitro-aromatic structure enables absorption in the visible spectrum, yielding blue-black hues when applied . The compound’s stability in alkaline conditions (pH 8–10) aligns with commercial hair dye formulations, which often contain ammonia or ethanolamines to facilitate cuticle penetration.
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